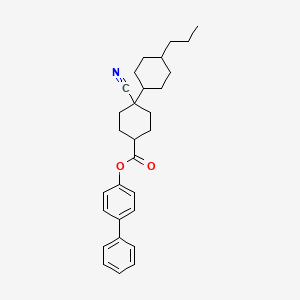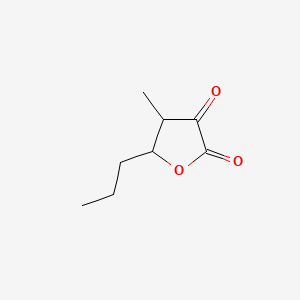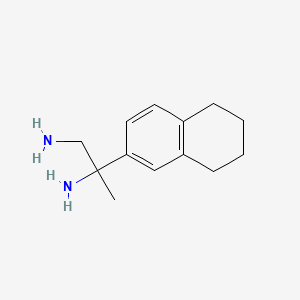
2-(5,6,7,8-Tetrahydro-2-naphthyl)-1,2-propanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,2-propanediamine is an organic compound that belongs to the class of tetralins. This compound is characterized by the presence of a naphthalene ring that is partially hydrogenated, making it a tetrahydronaphthalene derivative. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,2-propanediamine typically involves the hydrogenation of naphthalene derivatives followed by amination. One common method involves the reduction of 5,6,7,8-tetrahydronaphthalene to form the corresponding amine, which is then reacted with 1,2-dibromoethane under basic conditions to yield the desired diamine compound .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes using metal catalysts such as palladium or platinum. The reaction conditions often include elevated temperatures and pressures to ensure complete hydrogenation of the naphthalene ring.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,2-propanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthol derivatives.
Reduction: It can be reduced further to form more saturated derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst is typically used.
Substitution: Halogenated compounds and strong bases are often employed.
Major Products Formed
Oxidation: 5,6,7,8-tetrahydro-2-naphthol.
Reduction: More saturated naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,2-propanediamine is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,2-propanediamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,6,7,8-Tetrahydro-2-naphthol
- 5,6,7,8-Tetrahydro-2-naphthylamine
- **2-(5,6,7,8-Tetrahydron
Eigenschaften
CAS-Nummer |
69440-56-8 |
|---|---|
Molekularformel |
C13H20N2 |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
2-(5,6,7,8-tetrahydronaphthalen-2-yl)propane-1,2-diamine |
InChI |
InChI=1S/C13H20N2/c1-13(15,9-14)12-7-6-10-4-2-3-5-11(10)8-12/h6-8H,2-5,9,14-15H2,1H3 |
InChI-Schlüssel |
IEBRCGJQUGYYCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)(C1=CC2=C(CCCC2)C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13798369.png)
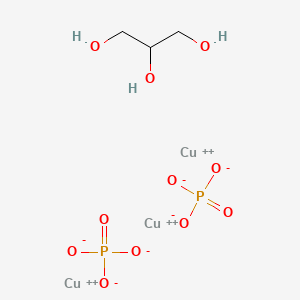
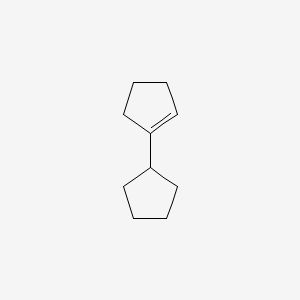
![Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13798384.png)
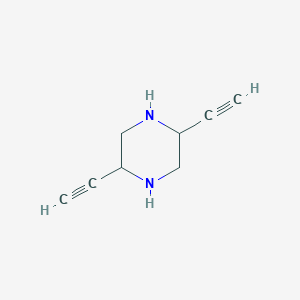

![Disodium;5-acetamido-3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B13798414.png)

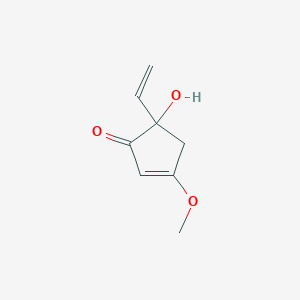


![Phenol, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]-, 1-methanesulfonate](/img/structure/B13798441.png)
